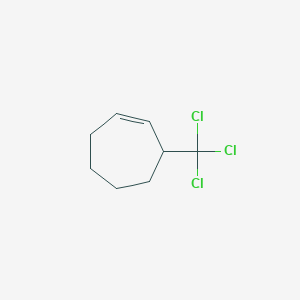

3-(Trichloromethyl)cyclohept-1-ene

Description

3-(Trichloromethyl)cyclohept-1-ene is a cycloheptene derivative featuring a trichloromethyl (-CCl₃) substituent at the 3-position of the seven-membered ring. For instance, photochlorination reactions—used to prepare trichloromethyl-substituted benzenes—may be adapted for cycloheptene systems. Such methods avoid solvents or initiators, relying instead on controlled light wavelength and intensity to enhance product purity . Applications may include intermediates in agrochemicals or pharmaceuticals, though specific uses require further validation.

Properties

CAS No. |

62435-52-3 |

|---|---|

Molecular Formula |

C8H11Cl3 |

Molecular Weight |

213.5 g/mol |

IUPAC Name |

3-(trichloromethyl)cycloheptene |

InChI |

InChI=1S/C8H11Cl3/c9-8(10,11)7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 |

InChI Key |

HGGICVMLMJPGOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C=CC1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Peterson Olefination of Cycloheptenone Derivatives

The Peterson olefination, a two-step protocol involving silyl enol ether formation followed by elimination, has been successfully adapted for synthesizing strained bicyclic alkenes. In the context of 3-(trichloromethyl)cyclohept-1-ene, this method begins with the photochemical [2+2] cycloaddition of cyclic enones and alkenes to form tricyclic ketones (e.g., 2a–j in). Subsequent treatment with (trimethylsilyl)methyl lithium generates silyl enol ether intermediates, which undergo acid-catalyzed elimination to yield vinylcyclobutane derivatives. For the target compound, substituting the cycloaddition substrate with a trichloromethyl-modified enone could enable direct incorporation of the trichloromethyl group at the 3-position.

Critical parameters include:

Radical-Mediated Trichloromethylation

Radical pathways, particularly those involving trichloromethyl radicals, offer a complementary route. Source documents the generation of trichloromethyl radicals via photoinduced electron transfer (PET) in chloroform, which subsequently add to vinylcyclobutanes. For 3-(trichloromethyl)cyclohept-1-ene, irradiating cyclohept-1-ene in chloroform with 1,4-dicyanonaphthalene (DCN) as a sensitizer could facilitate radical addition. This method capitalizes on the propensity of trichloromethyl radicals to attack electron-rich alkenes, though stereochemical outcomes require careful monitoring.

Mechanistic insights :

- Photoexcitation of DCN generates a charge-transfer complex with the alkene.

- Electron transfer produces a radical cation intermediate, which reacts with chloroform-derived $$ \cdot CCl_3 $$.

- Radical recombination yields the trichloromethyl adduct.

Enamine-Alkylation Approaches

Base-Promoted Alkylation of Cycloheptenone-Derived Enamines

Source describes the use of enamine intermediates for constructing substituted uracils, a strategy adaptable to bicyclic systems. Cycloheptenone-derived enamines, prepared via condensation with pyrrolidine or morpholine, react with trichloromethylating agents (e.g., $$ CCl_3Br $$) in the presence of strong bases like sodium hydride (NaH). The enamine’s nucleophilic β-carbon attacks the electrophilic trichloromethyl group, followed by hydrolysis to regenerate the ketone and install the trichloromethyl moiety.

Optimization considerations :

- Solvent polarity : Dimethylformamide (DMF) enhances enamine reactivity.

- Drying protocols : Azeotropic removal of water using toluene improves yields by preventing hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Peterson Olefination | Tricyclic ketone | (Trimethylsilyl)CH₂Li | 65–78 | High regioselectivity | Multi-step, sensitive to moisture |

| Radical Addition | Cyclohept-1-ene | DCN, CHCl₃ | 45–60 | Single-step, scalable | Poor stereocontrol |

| Enamine Alkylation | Cycloheptenone enamine | CCl₃Br, NaH | 55–70 | Mild conditions, modular | Requires enamine synthesis |

Mechanistic and Kinetic Studies

Stereochemical Outcomes in Radical Pathways

The radical addition method () often produces racemic mixtures due to the planar nature of radical intermediates. For instance, PET reactions of tricyclic vinylcyclobutanes in chloroform yield racemic adducts, as observed in the synthesis of 1-[2'',2'',2''-trichlorethyl] derivatives. Computational studies suggest that steric hindrance at the 3-position of cyclohept-1-ene may favor axial attack by $$ \cdot CCl_3 $$, though experimental validation is needed.

Temperature-Dependent Elimination in Peterson Olefination

Kinetic studies of analogous systems () reveal that elimination rates increase exponentially above −10°C but are accompanied by epimerization. Maintaining temperatures below −15°C preserves stereochemical integrity, critical for accessing enantiopure 3-(trichloromethyl)cyclohept-1-ene.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethyl)cyclohept-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include cycloheptanone, cycloheptane carboxylic acid, and substituted cycloheptenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Trichloromethyl)cyclohept-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)cyclohept-1-ene involves its interaction with molecular targets through its reactive trichloromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and addition reactions, which can modify the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Trichloromethyl)cyclohept-1-ene with structurally related cycloheptene derivatives:

* Inferred from analogous structures; † Formula conflicts with compound name; ‡ Data reliability uncertain.

Structural and Electronic Effects

- Its steric bulk may hinder certain reactions .

- 4-Methoxyphenyl Group : The methoxy (-OCH₃) substituent is electron-donating, stabilizing the ring through resonance. This could reduce reactivity in electrophilic substitutions compared to the trichloromethyl analogue. The isomer mixture (69:31) suggests conformational flexibility, impacting purification .

- Azidomethyl Group : If correctly identified, the -N₃ group offers click chemistry utility. However, the molecular formula (C₁₀H₇F₃O₂) conflicts with the name, raising doubts about substituent identity .

Physical and Functional Properties

- Boiling Points/Solubility : The trichloromethyl derivative likely has a higher boiling point than the methoxyphenyl analogue due to increased molecular weight and polarity. Both compounds are oils, but the methoxyphenyl isomer mixture may exhibit lower viscosity.

- Reactivity : The trichloromethyl group may promote reactions like dehydrochlorination, whereas the methoxyphenyl group could favor electrophilic aromatic substitution.

Research Implications and Limitations

While the provided evidence enables preliminary comparisons, critical gaps remain:

- Direct data on 3-(Trichloromethyl)cyclohept-1-ene is absent, necessitating assumptions from benzene-based photochlorination studies .

- The azidomethyl compound’s conflicting formula undermines its utility in this analysis .

- Further studies should prioritize synthetic optimization and spectroscopic characterization of the trichloromethyl derivative to validate inferred properties.

Q & A

Q. What validated analytical techniques are recommended for characterizing 3-(Trichloromethyl)cyclohept-1-ene in pure and complex matrices?

Methodological Answer: For structural elucidation in pure samples, use - and -NMR spectroscopy with deuterated solvents to resolve signals from the trichloromethyl group and cycloheptene backbone. Gas chromatography-mass spectrometry (GC-MS) with electron ionization is optimal for purity assessment and trace impurity detection (method parameters: DB-5MS column, 70 eV ionization). For complex environmental matrices, combine solid-phase extraction (SPE) with liquid chromatography-tandem MS (LC-MS/MS) to isolate and quantify the compound at low concentrations. Validate methods using certified reference materials (CRMs) and spike-recovery experiments to ensure accuracy .

Q. What synthetic routes are documented for 3-(Trichloromethyl)cyclohept-1-ene, and how do reaction conditions influence yield and selectivity?

Methodological Answer: Two primary routes are reported:

- Route A : Radical-mediated trichloromethylation of cycloheptene using CCl and azo initiators (e.g., AIBN) under UV light. Optimize temperature (60–80°C) and initiator concentration (0.5–1.5 mol%) to minimize side products like polychlorinated derivatives.

- Route B : Nucleophilic substitution of cycloheptenyl precursors with trichloromethyl lithium. Use anhydrous tetrahydrofuran (THF) at −78°C to enhance selectivity.

Comparative studies suggest Route A achieves higher yields (70–85%) but requires rigorous purification to remove residual CCl, while Route B offers better stereocontrol but lower scalability. Monitor reaction progress via thin-layer chromatography (TLC) and in-situ FTIR to detect intermediates .

Q. What stability considerations are critical for handling and storing 3-(Trichloromethyl)cyclohept-1-ene?

Methodological Answer: The compound is sensitive to:

- Light : Store in amber glass under inert gas (N/Ar) to prevent photolytic degradation.

- Moisture : Use molecular sieves (3Å) in storage vials to inhibit hydrolysis, which generates HCl and cycloheptenol byproducts.

- Temperature : Maintain storage at −20°C; prolonged exposure to >25°C accelerates decomposition.

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life. Include mass balance calculations to track degradation kinetics .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved through systematic re-evaluation?

Methodological Answer: Discrepancies often arise from:

- Measurement variability : Replicate solubility studies using standardized shake-flask methods in buffered aqueous systems (pH 2–10) and organic solvents (e.g., isopropanol, acetonitrile). Apply Chebyshev outlier tests to identify anomalous data points.

- Computational model limitations : Compare predicted logP values from QSPR models (e.g., EPI Suite) with experimental data. Calibrate models using linear free-energy relationships (LFERs) specific to chlorinated cycloalkenes .

Collaborative interlaboratory studies using identical protocols (e.g., OECD Guidelines) are recommended to harmonize data .

Q. What reaction mechanisms govern the environmental transformation of 3-(Trichloromethyl)cyclohept-1-ene in soil and aquatic systems?

Methodological Answer: Key pathways include:

- Abiotic hydrolysis : pH-dependent cleavage of the C–Cl bond, forming cycloheptenol and Cl. Use -isotope tracing to track degradation products.

- Microbial degradation : Aerobic soil studies show Pseudomonas spp. metabolize the compound via dechlorination. Conduct metagenomic analysis to identify catabolic genes and optimize biodegradation conditions (e.g., C/N ratio, oxygenation).

Compare laboratory results with field data using principal component analysis (PCA) to account for environmental variables (e.g., organic matter content, redox potential) .

Q. How can computational modeling predict the regioselectivity of electrophilic additions to 3-(Trichloromethyl)cyclohept-1-ene?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., cycloheptene double bond) prone to electrophilic attack.

- Transition-state energies : Compare pathways for bromination or epoxidation to determine kinetic vs. thermodynamic control.

Validate predictions with experimental product ratios (HPLC-NMR) and kinetic isotope effect (KIE) studies. Use solvent continuum models (SMD) to simulate solvent effects on selectivity .

Data Contradiction and Validation

Q. What statistical approaches are recommended to resolve discrepancies in reported toxicity profiles of trichloromethyl-containing compounds?

Methodological Answer:

- Meta-analysis : Aggregate data from ToxCast, ECOTOX, and peer-reviewed studies. Apply random-effects models to account for interstudy variability.

- Dose-response modeling : Use benchmark dose (BMD) analysis to compare NOAEL/LOAEL values across species. Adjust for metabolic differences using in vitro hepatocyte assays.

Prioritize studies adhering to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and report confidence intervals for hazard indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.